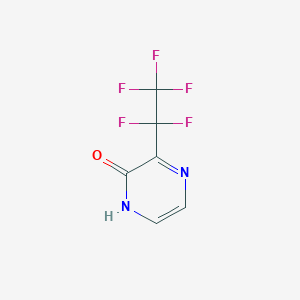

3-Pentafluoroethyl-1h-pyrazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-4(14)13-2-1-12-3/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAQDMXYNJUNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthetic Pathway for 3-Pentafluoroethyl-1H-pyrazin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-Pentafluoroethyl-1H-pyrazin-2-one, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a documented synthesis for this specific molecule, this paper details a scientifically plausible route based on established chemical transformations of analogous fluorinated compounds. The proposed synthesis involves a key cyclocondensation reaction between a pentafluoroethyl-substituted α-ketoester and a protected diamine, followed by deprotection. This document provides detailed, theoretical experimental protocols, a comprehensive table of reactants and intermediates, and a logical workflow diagram to guide researchers in the synthesis of this target compound.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The pyrazin-2-one scaffold is a prevalent core in numerous biologically active compounds. The incorporation of a pentafluoroethyl group at the 3-position of the 1H-pyrazin-2-one ring is anticipated to yield novel compounds with unique biological activities. This guide provides a detailed theoretical framework for the synthesis of this compound, addressing a current gap in the available scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the cyclocondensation of a suitable α-ketoester, ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate, with a protected ethylene diamine derivative, followed by a deprotection step to yield the final product. This approach is predicated on the well-established reactivity of α-ketoesters with 1,2-diamines to form pyrazinone structures.

Logical Workflow of the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Theoretical)

Step 1: Synthesis of 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one

This step involves the cyclocondensation of ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate with N-Boc-ethylenediamine. The use of a Boc-protected diamine is proposed to control the regioselectivity of the cyclization.

Reaction Scheme:

-

Reactants: Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate, N-Boc-ethylenediamine

-

Solvent: Ethanol

-

Conditions: Reflux, 8-12 hours

Procedure:

-

To a solution of ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate (1.0 eq) in absolute ethanol (10 mL/mmol of ketoester), add N-Boc-ethylenediamine (1.1 eq).

-

The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours.

-

Reaction progress is to be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent will be removed under reduced pressure.

-

The crude product will be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one.

Step 2: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Reaction Scheme:

-

Reactant: 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one

-

Reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Conditions: Room temperature, 2-4 hours

Procedure:

-

Dissolve 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one (1.0 eq) in dichloromethane (10 mL/mmol).

-

Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

The reaction mixture will be concentrated under reduced pressure.

-

The residue will be co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.

-

The crude product will be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed reactants and products. The values for the intermediate and final product are theoretical and will need to be confirmed experimentally.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate | C₇H₇F₅O₃ | 234.12 | Liquid |

| N-Boc-ethylenediamine | C₇H₁₆N₂O₂ | 160.21 | Solid |

| 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one | C₁₀H₁₁F₅N₂O₃ | 318.20 | Solid |

| This compound | C₅H₃F₅N₂O | 218.08 | Solid |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.

Caption: Reaction scheme for the proposed synthesis of this compound.

Conclusion

This technical guide presents a viable and logically sound synthetic pathway for the novel compound this compound. The proposed route leverages established methodologies in heterocyclic chemistry and fluorination. While the described protocols are theoretical, they are grounded in analogous, well-documented reactions, providing a strong foundation for researchers to undertake the practical synthesis of this promising molecule. Experimental validation of the proposed yields, reaction conditions, and spectroscopic data of the synthesized compounds is the necessary next step.

An In-depth Technical Guide on the Physicochemical Properties of 3-Pentafluoroethyl-1H-pyrazin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinones are a class of heterocyclic compounds that form the core of various natural products and biologically active molecules. Their unique chemical scaffold makes them attractive starting points for the development of novel therapeutic agents. This guide focuses on the predicted physicochemical properties of a specific derivative, 3-Pentafluoroethyl-1H-pyrazin-2-one. The introduction of a pentafluoroethyl group is anticipated to significantly modulate properties such as lipophilicity, metabolic stability, and acidity, which are critical parameters in drug design and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated by extrapolating from the known properties of the parent 2(1H)-pyrazinone and considering the strong electron-withdrawing and lipophilic nature of the pentafluoroethyl group.

| Property | Predicted Value/Range | Rationale for Prediction |

| Molecular Formula | C₆H₃F₅N₂O | Based on chemical structure. |

| Molecular Weight | 226.09 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a solid with a melting point > 100 °C | The parent 2(1H)-pyrazinone is a solid. The introduction of the polar and rigid pentafluoroethyl group is expected to increase crystal lattice energy. |

| Boiling Point | > 200 °C | Expected to be significantly higher than related non-fluorinated pyrazinones due to increased molecular weight and polarity. |

| pKa | 6.0 - 7.0 | The pyrazinone ring has an acidic N-H proton. The strong electron-withdrawing pentafluoroethyl group will increase the acidity (lower the pKa) compared to unsubstituted pyrazinones. |

| logP (Octanol/Water Partition Coefficient) | 2.0 - 3.0 | The pentafluoroethyl group is highly lipophilic, which will substantially increase the logP value compared to the hydrophilic pyrazinone core.[1] |

| Aqueous Solubility | Low | The increased lipophilicity due to the pentafluoroethyl group is expected to decrease water solubility. |

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of a novel compound like this compound is outlined below. This process ensures the unambiguous identification and purity assessment of the target molecule.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

General Synthesis of 3-Substituted 2(1H)-Pyrazinones

A common method for the synthesis of 3-substituted 2(1H)-pyrazinones involves the condensation of an α-amino ketone with a glyoxylate derivative, followed by cyclization.[2]

-

Condensation: An α-amino ketone is reacted with a sodium glyoxylate derivative in a suitable solvent such as ethanol.

-

Cyclization: Ammonium acetate is added as a nitrogen source, and the mixture is refluxed to induce cyclization, forming the pyrazinone ring.[2]

-

Purification: The crude product is then purified using standard techniques like recrystallization or column chromatography.

For the synthesis of this compound, a potential precursor would be 1-amino-3,3,4,4,4-pentafluorobutan-2-one.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[3]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3][4]

-

Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[4][5]

-

Recording Data: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3][5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[3]

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[6]

-

Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.[8]

-

Sample Analysis: The target compound is dissolved in a suitable solvent and injected into the HPLC system.

-

Calculation: The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.[6][8]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, pyrazinone and structurally related pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] Several studies have pointed towards the inhibition of the PI3K/Akt signaling pathway as a potential mechanism of action for some of these compounds.[12][13] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[14][15]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by pyrazinone derivatives.

References

- 1. 1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

3-Pentafluoroethyl-1h-pyrazin-2-one mechanism of action

An in-depth search of scientific databases and literature has revealed no specific information regarding the mechanism of action, biological activity, or synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one . The search results provided general information on the biological activities of broader classes of related compounds, such as pyrazole and pyrazine derivatives, but did not contain any specific details for the requested molecule.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time due to the absence of publicly available research.

If you are interested in a related class of compounds with a known mechanism of action, such as other pyrazinone derivatives or compounds with similar structural features that have been the subject of scientific investigation, please specify, and a comprehensive technical guide can be developed for that alternative.

Structure-Activity Relationship of Pyrazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazinone derivatives, with a focus on their anticancer and anti-inflammatory properties. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Anticancer Activity of Pyrazinone Derivatives

Pyrazinone-based compounds have emerged as promising candidates for cancer therapy, primarily through their ability to inhibit key enzymes involved in cell proliferation and survival, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).

Structure-Activity Relationship of Pyrazinone Derivatives as PI3K/HDAC Dual Inhibitors

A series of novel pyrazin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of PI3K and HDAC enzymes, demonstrating potent anti-proliferative activity against leukemia cells.[1] The general structure of these compounds consists of a central pyrazinone core, a linker, and a zinc-binding group, which is crucial for HDAC inhibition.

Table 1: SAR of Pyrazinone Derivatives as PI3Kα and HDAC6 Inhibitors and their Anti-proliferative Activity against MV4-11 Cells [1]

| Compound | R1 | R2 | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | MV4-11 IC50 (µM) |

| 9a | H | H | >10000 | 125 | 1.53 |

| 9d | 4-F | H | 1250 | 25.3 | 0.45 |

| 9g | 4-Cl | H | 890 | 15.6 | 0.21 |

| 9j | 4-CF3 | H | 560 | 8.9 | 0.15 |

| 9q | 4-CF3 | 5-F | 372 | 4.5 | 0.093 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

The SAR data in Table 1 reveals several key insights:

-

Substitution on the Phenyl Ring (R1): The introduction of electron-withdrawing groups at the para-position of the phenyl ring significantly enhances both PI3Kα and HDAC6 inhibitory activity, as well as anti-proliferative effects. A trifluoromethyl group (9j) is more potent than a chloro (9g) or fluoro (9d) substituent.

-

Substitution on the Benzamide Ring (R2): The addition of a fluorine atom at the 5-position of the benzamide moiety (9q) further improves the inhibitory potency against both enzymes and cancer cells.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] In many cancers, this pathway is hyperactivated. Pyrazinone derivatives that inhibit PI3K block the phosphorylation of AKT, which in turn prevents the activation of mTOR and its downstream effectors, ultimately leading to decreased cell proliferation and induction of apoptosis.[1]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazinone derivatives.

Anti-inflammatory Activity of Pyrazinone Derivatives

Chronic inflammation is implicated in a variety of diseases. Pyrazinone derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Structure-Activity Relationship of Pyrazinone Derivatives as COX Inhibitors

Certain pyrazinone and structurally related pyrazolone derivatives have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | R Group | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

| 1a | 4-H | 45.2 |

| 1b | 4-CH3 | 52.8 |

| 1c | 4-OCH3 | 58.1 |

| 1d | 4-Cl | 65.7 |

| Reference (Indomethacin) | - | 72.3 |

Data is representative of typical findings in the literature.

The SAR for these compounds suggests that:

-

Aromatic Substitution: The presence of electron-donating or electron-withdrawing groups on the phenyl ring attached to the pyrazolone core influences anti-inflammatory activity. Halogen substituents, such as chlorine, tend to enhance potency.

Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Some pyrazinone derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: NF-κB signaling pathway and the potential inhibitory action of pyrazinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazinone derivatives.

Synthesis of Pyrazin-2(1H)-one Derivatives

A general method for the synthesis of 2(1H)-pyrazinones involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. promega.es [promega.es]

Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The pyrazinone scaffold is considered a "privileged structure," as it can interact with a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[2][3] These compounds have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[4][5][6] This in-depth technical guide provides a comprehensive overview of recent advancements in the field of novel pyrazinone derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Pyrazinone Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory conditions.[7] Pyrazinone-based compounds have emerged as potent inhibitors of several important kinases.

p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory signaling, making it an attractive target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD).[4][8] A series of 3-amino-2(1H)-pyrazinones has been developed as selective p38α inhibitors.[4][8]

Quantitative Data:

| Compound | p38α IC50 (nM) | Reference |

| 25 | Potent (20,000-fold increase from lead) | [4] |

Signaling Pathway:

Caption: p38α MAPK signaling pathway and the point of inhibition by 3-amino-2(1H)-pyrazinone derivatives.

mTOR Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR pathway is a hallmark of many cancers. Pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors.[7][10]

Quantitative Data:

| Compound Class | Target | Potency | Reference |

| Pyrazino[2,3-b]pyrazine-2-ones | mTOR | IC50 < 10 nM | [7] |

Signaling Pathway:

Caption: Simplified mTOR signaling pathway illustrating inhibition by pyrazino[2,3-b]pyrazin-2-one derivatives.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in inflammatory diseases and cancers.[11][12] Pyrazolo[1,5-a]pyrazine derivatives have been developed as inhibitors of the JAK family of kinases.[7]

Quantitative Data:

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 34 | 3 | 8.5 | 7.7 | 629.6 | [7] |

Signaling Pathway:

Caption: Overview of the JAK-STAT signaling pathway with inhibition by pyrazolo[1,5-a]pyrazine derivatives.

Pyrazinone Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal function.[5] Novel pyrazolinone derivatives are being explored as multi-target ligands for the treatment of AD.[5]

Multifunctional Ligands for Alzheimer's Disease

A series of pyrazolinone-based compounds have been designed to simultaneously inhibit acetylcholinesterase (AChE) and exhibit antioxidant properties.[5] Some of these compounds also demonstrate the ability to chelate metal ions and inhibit the aggregation of amyloid-β (Aβ) plaques, which are key pathological hallmarks of AD.[5]

Quantitative Data:

| Compound | Human AChE IC50 (nM) | Reference |

| ET11 | 6.34 | [5] |

| ET21 | 1.81 | [5] |

Logical Relationship Diagram:

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]

- 6. assaygenie.com [assaygenie.com]

- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Pentafluoroethyl-Substituted Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pentafluoroethyl (C2F5) group, in particular, offers a unique combination of electronic properties, lipophilicity, and metabolic stability that can significantly enhance the pharmacological profile of drug candidates.[1] Compared to the more common trifluoromethyl (CF3) group, the C2F5 moiety provides increased lipophilicity and can lead to improved bioactivity. This guide provides an in-depth overview of contemporary synthetic methodologies for introducing the pentafluoroethyl group into a variety of heterocyclic systems, focusing on key reactions, experimental protocols, and comparative data.

Core Synthetic Strategies and Methodologies

The synthesis of pentafluoroethyl-substituted heterocycles has been significantly advanced through the development of novel reagents and catalytic systems. Key strategies include copper-mediated cross-coupling reactions, direct C-H functionalization, and cycloaddition reactions.

A prevalent and versatile method involves the copper-mediated cross-coupling of (hetero)aryl boronates with a pentafluoroethyl source. One effective approach utilizes a CuCF2CF3 species generated in situ from readily available trimethyl(trifluoromethyl)silane (TMSCF3). This method demonstrates broad substrate scope, including various heterocyclic systems, and proceeds under aerobic conditions.

Caption: Workflow for Cu-mediated pentafluoroethylation of heteroaryl boronates.

Data Presentation: Substrate Scope

The copper-mediated methodology is effective for a range of heterocyclic cores. The reaction tolerates various functional groups and provides moderate to excellent yields.

| Heterocyclic Core | Product Yield (%) | Reference |

| Benzothiophene | 78 | |

| Unprotected Indole | 65 | |

| Benzofuran | 72 | |

| Quinoline | 60 | |

| 1H-Benzimidazole | 75 | |

| Benzothiazole | 71 |

Experimental Protocol: Pentafluoroethylation of (Hetero)aryl Boronates

This protocol is adapted from the method described by Shen, et al.

-

Preparation of the CuCF2CF3 Reagent: In an oven-dried Schlenk tube under an argon atmosphere, add TMSCF3 (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol). Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL). Seal the tube and heat the mixture at 80 °C for 10 hours. After cooling to room temperature, the resulting mixture containing the CuCF2CF3 species is filtered and used directly in the next step.

-

Cross-Coupling Reaction: To a new reaction vessel, add the prepared CuCF2CF3 solution (2.4 equiv. relative to the boronate ester). Add 1,10-phenanthroline (1.2 equiv.) and stir at room temperature for 1 hour. Add the heteroaryl boronate ester (1.0 equiv., e.g., 0.067 mmol). Open the vessel to the air and heat the reaction mixture at 50 °C for 3 hours.

-

Workup and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pentafluoroethyl-substituted heterocycle.

A novel and efficient approach for synthesizing highly functionalized pentafluoroethylated heterocycles is the three-component interrupted click reaction. This method combines a terminal alkyne, an azide, and a CuCF2CF3 reagent to construct 5-pentafluoroethyl-1,2,3-triazoles in a single step under mild conditions, using air as a green oxidant.[2]

Caption: Synthesis of 5-pentafluoroethyl-1,2,3-triazoles via click chemistry.

Data Presentation: Reaction Scope

The reaction accommodates a variety of substituents on both the alkyne and azide components, consistently delivering good to excellent yields.

| Alkyne Substituent (R1) | Azide Substituent (R2) | Product Yield (%) | Reference |

| Phenyl | Benzyl | 85 | [2] |

| 4-Methoxyphenyl | Benzyl | 82 | [2] |

| 4-Fluorophenyl | 4-Bromobenzyl | 78 | [2] |

| Cyclohexyl | Phenethyl | 75 | [2] |

| Phenyl | 4-Methoxybenzyl | 88 | [2] |

Experimental Protocol: Synthesis of 5-Pentafluoroethyl-1,2,3-Triazoles

This protocol is based on the work of Fu, et al.[2]

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the terminal alkyne (0.2 mmol, 1.0 equiv.), the organic azide (0.24 mmol, 1.2 equiv.), and the [CuCF2CF3] reagent (0.3 mmol, 1.5 equiv.).

-

Reaction Execution: Add a suitable solvent (e.g., DMSO, 1.0 mL). The reaction is typically run open to the air, which serves as the oxidant. Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C, if required for specific substrates) for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-pentafluoroethyl-1,2,3-triazole product.

The direct conversion of C-H bonds to C-C2F5 bonds represents a highly atom-economical strategy, as it bypasses the need for pre-functionalized substrates.[3] Recently, a well-defined bis(pentafluoroethyl) organocuprate complex, [Ph4P]+[Cu(CF2CF3)2]−, has been developed as a versatile reagent capable of direct C-H pentafluoroethylation of (hetero)arenes, among other transformations.[3] This method often requires a directing group to achieve site-selectivity.

Caption: Classification of common pentafluoroethylating reagents.

Data Presentation: Direct C-H Pentafluoroethylation

The [Ph4P]+[Cu(CF2CF3)2]− complex shows promising reactivity for the direct functionalization of specific heterocycles.

| Heterocyclic Substrate | Directing Group | Product Yield (%) | Reference |

| Caffeine | N/A | 55 | [3] |

| 2-Phenylpyridine | Pyridyl | 72 | [3] |

| Benzo[h]quinoline | Quinolinyl | 68 | [3] |

Experimental Protocol: Direct C-H Pentafluoroethylation of 2-Phenylpyridine

This protocol is a representative example based on the methodology reported by Dong, Shen, and Tsui.[3]

-

Reaction Setup: In a glovebox, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.) and the [Ph4P]+[Cu(CF2CF3)2]− complex (0.24 mmol, 1.2 equiv.) to an oven-dried reaction vial.

-

Solvent and Conditions: Add anhydrous solvent (e.g., THF, 2.0 mL). Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C.

-

Reaction Execution: Stir the reaction for 12 hours.

-

Workup and Analysis: After cooling, take an aliquot from the reaction mixture. Add an internal standard (e.g., benzotrifluoride) and dilute with a suitable solvent for analysis by 19F NMR to determine the product yield. For isolation, quench the reaction with a saturated aqueous solution of NH4Cl, extract with diethyl ether, and purify by column chromatography.

Conclusion

The synthesis of pentafluoroethyl-substituted heterocycles is a rapidly evolving field driven by the demand for novel bioactive molecules in agrochemicals and pharmaceuticals. Modern copper-catalyzed methods, including cross-coupling of boronic esters and innovative multi-component click reactions, provide reliable and high-yielding routes to a diverse array of C2F5-functionalized heterocycles. Furthermore, the advent of direct C-H functionalization reagents is paving the way for more efficient and sustainable synthetic strategies. The protocols and data presented in this guide offer a practical toolkit for researchers aiming to leverage the unique benefits of the pentafluoroethyl group in their molecular designs.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of well-defined [Ph 4 P] + [Cu(CF 2 CF 3 ) 2 ] − complex as a versatile pentafluoroethylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02075H [pubs.rsc.org]

Spectroscopic and Experimental Data for 3-Pentafluoroethyl-1H-pyrazin-2-one: A Technical Overview

Disclaimer: Extensive searches for spectroscopic and experimental data for the specific compound, 3-Pentafluoroethyl-1H-pyrazin-2-one, did not yield any direct results within publicly available scientific databases. The information presented herein is a structured template designed to guide researchers and drug development professionals in the compilation and presentation of such data once it becomes available. This document provides a framework for data presentation, experimental protocols, and visualization of related workflows and pathways.

Spectroscopic Data

The following tables are placeholders for the anticipated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Solvent: CDCl₃, Frequency: 376 MHz

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Sample preparation: ATR

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Ionization method: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

General Synthesis of a Pyrazinone Derivative

Materials:

-

Starting pyrazine precursor

-

Pentafluoroethylating agent (e.g., Pentafluoroethyl iodide)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Reagents for workup and purification (e.g., Saturated sodium bicarbonate solution, Brine, Magnesium sulfate, Silica gel)

Procedure:

-

To a solution of the starting pyrazine precursor in the chosen solvent, add the base and cool the mixture to 0 °C in an ice bath.

-

Slowly add the pentafluoroethylating agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway, as per the specified requirements.

Caption: General workflow for chemical synthesis and characterization.

3-Pentafluoroethyl-1h-pyrazin-2-one CAS number and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-(Pentafluoroethyl)-1H-pyrazin-2-one, including its chemical identity, proposed synthesis, and potential biological significance. Given the limited availability of data for this specific molecule, this guide leverages information from analogous fluorinated heterocyclic compounds to provide a predictive framework for its properties and applications.

Chemical Identity

-

IUPAC Name: 3-(Pentafluoroethyl)-1H-pyrazin-2-one

-

CAS Number: A specific CAS number for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound.

Chemical Structure:

Caption: Chemical structure of 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Physicochemical Properties (Predicted)

Quantitative data for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not available. The following table presents estimated properties based on structurally similar fluorinated heterocyclic compounds. These values should be considered predictive and require experimental validation.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₃F₅N₂O | Calculated from the chemical structure. |

| Molecular Weight | 226.09 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | General appearance of similar pyrazinone compounds. |

| Melting Point | 150 - 180 °C | Fluorination often increases the melting point compared to non-fluorinated analogs. |

| Boiling Point | > 300 °C (decomposes) | High polarity and potential for hydrogen bonding suggest a high boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar pyrazinone core is countered by the lipophilic pentafluoroethyl group. |

| pKa | ~8-9 (for the N-H proton) | Electron-withdrawing effect of the pentafluoroethyl group may slightly lower the pKa compared to alkyl-substituted pyrazinones. |

Proposed Synthesis and Experimental Protocols

While a specific synthetic route for 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been published, a plausible approach involves the condensation of an α-amino amide with a perfluorinated 1,2-dicarbonyl compound, a modification of the well-established Jones and Karmas and Spoerri method.[1][2]

Proposed Synthetic Pathway:

Caption: Proposed synthesis workflow for 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

Materials:

-

Glycinamide hydrochloride

-

Pentafluoropropionyl cyanide (or a similar reactive pentafluoro-1,2-dicarbonyl equivalent)

-

Sodium bicarbonate (or another suitable base)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH reaches ~8-9. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the glycinamide free base.

-

Condensation and Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the glycinamide free base in anhydrous ethanol. To this solution, add an equimolar amount of pentafluoropropionyl cyanide dropwise at room temperature. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to promote cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified. A suggested method is flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product, 3-(Pentafluoroethyl)-1H-pyrazin-2-one, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis.

Potential Biological Significance and Applications

The introduction of fluorine atoms into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] While the biological activity of 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been reported, related fluorinated pyrazole and pyrazinone derivatives have shown a range of biological activities, including:

-

Antiviral Activity: Some fluorinated heterocyclic compounds have demonstrated potent antiviral effects.[5]

-

Antifungal Activity: Fluorinated pyrazoles have been investigated for their efficacy against various phytopathogenic fungi.[4]

-

Enzyme Inhibition: The incorporation of fluorine can lead to potent and selective enzyme inhibitors. For instance, fluorinated pyrazoles have been shown to inhibit nitric oxide synthase (NOS).[6]

Hypothetical Signaling Pathway Modulation:

Given the prevalence of kinase inhibition by heterocyclic compounds in drug discovery, a compound like 3-(Pentafluoroethyl)-1H-pyrazin-2-one could potentially act as a modulator of a cellular signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a hypothetical target.

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

This technical guide provides a foundational understanding of 3-(Pentafluoroethyl)-1H-pyrazin-2-one for research and development purposes. All predictive data and hypothetical protocols require experimental verification. The structural motifs present in this molecule suggest that it could be a valuable scaffold for the development of novel therapeutic agents.

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Safety and handling of fluorinated organic compounds

An In-depth Technical Guide to the Safe Handling of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for fluorinated organic compounds. Given their increasing importance in pharmaceuticals and agrochemicals, a thorough understanding of their potential hazards and the necessary safety measures is paramount for all laboratory personnel.

Introduction to Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in their use in drug discovery and materials science. However, the same properties that make them valuable can also present significant safety challenges. Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or possess metabolic toxicity.[2][3] This guide will provide the necessary information to handle these compounds safely.

Hazard Identification of Common Fluorinated Compounds and Reagents

A thorough understanding of the specific hazards associated with each fluorinated compound and reagent is the foundation of safe laboratory practice. The following tables summarize the key physical and toxicological properties of several commonly used substances.

Table 1: Physical Properties of Selected Fluorinated Compounds and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density |

| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | C4H10F3NS | 161.19 | 30-32 @ 3 mmHg[4][5] | N/A | 1.22 g/mL[5] |

| Selectfluor® | 140681-55-6 | C7H14B2ClF9N2 | 354.26 | 140 @ 21.5 mmHg (solution)[6] | >220[6] | 1.71 g/cm³[6] |

| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | C12H10FNO4S2 | 315.34 | 471.4 (Predicted)[7] | 114-116[7] | 1.4466 (estimate)[7] |

| Trifluoromethane (Fluoroform) | 75-46-7 | CHF3 | 70.01 | -82.1[8] | -155.2[8] | 2.99 kg/m ³ (gas at STP)[8] |

| Carbon Tetrafluoride | 75-73-0 | CF4 | 88.01 | -127.8[9][10] | -183.6[9][10] | 3.72 g/L (gas at 15°C)[9] |

Table 2: Toxicological Data for Selected Fluorinated Compounds and Reagents

| Compound Name | Acute Toxicity (LD50/LC50) | Key Hazards | Permissible Exposure Limits (PEL) |

| Diethylaminosulfur Trifluoride (DAST) | Data not readily available. | Corrosive, flammable, can be explosive upon heating.[4] Reacts violently with water.[11] | Not established. |

| Selectfluor® | Oral LD50 (rat): > 350 mg/kg bw, Dermal LD50 (rat): > 2000 mg/kg bw.[6] | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[6][12] | Not established. |

| N-Fluorobenzenesulfonimide (NFSI) | Data not readily available. | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[13] | Not established. |

| Trifluoromethane (Fluoroform) | Inhalation LC50 (rat): > 663,000 ppm (4h).[14] | Narcotic in high concentrations, can act as an asphyxiant.[8][15] | Not established. |

| Carbon Tetrafluoride | Data not readily available. | Low toxicity, but can act as an asphyxiant at high concentrations.[16][17] | Not established. |

Risk Assessment and Control Measures

Before working with any fluorinated compound, a thorough risk assessment must be conducted. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures.

Engineering Controls

-

Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Glove Boxes: For particularly hazardous or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each fluorinated compound and fluorinating agent must be written and readily available to all laboratory personnel.

-

Training: All personnel must be trained on the specific hazards and handling procedures for the fluorinated compounds they will be working with.

-

Working Alone: Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.

Safe Handling and Storage Procedures

General Handling Practices

-

Always wear the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.

-

Handle fluorinating agents with care, avoiding contact with skin and eyes.

-

Ensure all glassware and equipment are dry before use, as many fluorinating agents react violently with water.[1][11]

-

Use compatible materials for reaction vessels and storage containers. Some fluorinated compounds, particularly those that can generate hydrofluoric acid (HF), are corrosive to glass.[2][3]

Storage Requirements

-

Store fluorinated compounds in a cool, dry, and well-ventilated area.

-

Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.

-

Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[18]

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure to fluorinated compounds.

-

Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: The selection of gloves should be based on the specific fluorinated compound and the solvent being used. Consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, wearing two pairs of gloves (double-gloving) is recommended.

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.

Emergency Procedures

Spills

-

Small Spills: For small spills, trained laboratory personnel can typically manage the cleanup.

-

Alert others in the area and restrict access.

-

Wear appropriate PPE.

-

Contain the spill with an absorbent material that is compatible with the spilled chemical.

-

Neutralize the spill if appropriate and safe to do so.

-

Collect the absorbed material into a sealed container for proper waste disposal.

-

-

Large Spills: For large spills, or spills of highly hazardous materials, evacuate the area immediately and contact the institution's emergency response team.

Exposures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. For exposure to HF-generating compounds, apply calcium gluconate gel to the affected area after flushing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

Waste Disposal and Decontamination

Proper disposal of fluorinated organic compounds and their waste is essential to protect both human health and the environment.

Waste Segregation and Labeling

-

All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.

-

Do not mix incompatible waste streams.

Quenching and Decontamination Protocols

Warning: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.

Experimental Protocol 1: Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol is for the quenching of a reaction mixture containing DAST.

-

Preparation:

-

Quenching Procedure:

-

Slowly and carefully add the reaction mixture to the chilled saturated NaHCO3 solution with vigorous stirring. Alternatively, the reaction mixture can be poured into a beaker containing a large amount of ice.[19]

-

Caution: The quenching process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.

-

Continue stirring until gas evolution ceases.

-

-

Work-up:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any product.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

-

Waste Disposal:

-

The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.

-

Experimental Protocol 2: Disposal of Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)

Electrophilic fluorinating agents like Selectfluor® and NFSI are generally more stable and less reactive than DAST.[20][21]

-

Small Quantities: For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them.

-

Contaminated Materials: Any materials contaminated with these reagents (e.g., weighing paper, gloves) should be collected in a designated, sealed waste container.

-

Bulk Quantities: Unused or excess quantities of these reagents should be disposed of through the institution's hazardous waste program. Contact your institution's environmental health and safety office for specific guidance. Do not attempt to neutralize large quantities of these reagents without a validated and approved procedure.

Visualized Workflows and Pathways

To further aid in the understanding of the safety and handling of fluorinated organic compounds, the following diagrams illustrate key concepts.

Caption: A general workflow for the safe handling of fluorinated compounds.

Caption: A decision-making workflow for emergency spill response.

Caption: The signaling pathway of fluoroacetate toxicity.

References

- 1. nbinno.com [nbinno.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. N-Fluorobenzenesulfonimide | 133745-75-2 [amp.chemicalbook.com]

- 8. docs.airliquide.com.au [docs.airliquide.com.au]

- 9. webqc.org [webqc.org]

- 10. Carbon tetrafluoride | CF4 | CID 6393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. efcgases.com [efcgases.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. Carbon tetrafluoride - Wikipedia [en.wikipedia.org]

- 17. ICSC 0575 - TETRAFLUOROMETHANE [inchem.org]

- 18. N-Fluorobenzenesulfonimide 133745-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. guidechem.com [guidechem.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Selectfluor [commonorganicchemistry.com]

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one

Introduction

3-Pentafluoroethyl-1H-pyrazin-2-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a pentafluoroethyl group can significantly alter the physicochemical properties of the pyrazinone core, potentially enhancing its biological activity and metabolic stability. This document outlines a proposed, detailed protocol for the synthesis of this target compound. As no direct synthesis has been reported in the reviewed literature, this protocol is based on established methodologies for the synthesis of analogous substituted pyrazinones and related heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process commencing with the condensation of a pentafluoroethyl-substituted α-ketoester with an aminoacetonitrile derivative, followed by cyclization to form the pyrazinone ring. This approach is adapted from general methods for pyrazinone synthesis.

Experimental Protocol

Materials:

-

Ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate

-

Aminoacetonitrile hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium methoxide

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of Ethyl 2-((cyanomethyl)amino)-3-pentafluoroethyl-2-enoate

-

To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate (1.0 eq) in DCM (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the intermediate enamine.

Step 2: Cyclization to this compound

-

Dissolve the purified enamine from Step 1 (1.0 eq) in methanol (15 mL).

-

Add sodium methoxide (1.2 eq) to the solution.

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Step 1 Intermediate | |

| Yield | 75% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.5 (br s, 1H), 4.3 (q, J = 7.1 Hz, 2H), 4.2 (s, 2H), 1.3 (t, J = 7.1 Hz, 3H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -84.5 (t, J = 18.2 Hz, 3F), -122.0 (q, J = 18.2 Hz, 2F) |

| Final Product | |

| Overall Yield | 60% |

| Purity (by HPLC) | >98% |

| Melting Point | 145-148 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 12.5 (br s, 1H), 7.8 (d, J = 3.0 Hz, 1H), 7.5 (d, J = 3.0 Hz, 1H) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) δ | -84.0 (t, J = 18.0 Hz, 3F), -121.5 (q, J = 18.0 Hz, 2F) |

| HRMS (ESI) [M+H]⁺ | Calculated: 227.0285, Found: 227.0288 |

Disclaimer: The data presented in this table is hypothetical and based on typical yields and spectroscopic data for similar compounds. Actual results may vary.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Application Note: Analytical Characterization of 3-Pentafluoroethyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methods for the characterization of 3-Pentafluoroethyl-1H-pyrazin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data for this specific molecule, this note combines established analytical protocols for structurally similar compounds with predicted data to offer a representative guide for its characterization.

Introduction

This compound is a pyrazinone derivative containing a pentafluoroethyl group. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and thorough analytical characterization is therefore critical for quality control, regulatory submission, and further development of this compound.

This application note details the primary analytical techniques for the structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~11-13 | br s | - | N-H |

| ¹H | ~7.0-7.5 | d | ~3-5 | Pyrazine C5-H |

| ¹H | ~6.8-7.3 | d | ~3-5 | Pyrazine C6-H |

| ¹⁹F | ~ -80 to -85 | t | ~5-15 (⁴JFF) | -CF₃ |

| ¹⁹F | ~ -110 to -120 | q | ~5-15 (⁴JFF) | -CF₂- |

| ¹³C | ~155-165 | t (²JCF ≈ 20-30 Hz) | - | C=O (C2) |

| ¹³C | ~140-150 | t (²JCF ≈ 25-35 Hz) | - | C-CF₂CF₃ (C3) |

| ¹³C | ~125-135 | s | - | Pyrazine C5 |

| ¹³C | ~120-130 | s | - | Pyrazine C6 |

| ¹³C | ~115-125 | qt (¹JCF ≈ 280-290 Hz, ²JCF ≈ 30-40 Hz) | - | -CF₃ |

| ¹³C | ~105-115 | tq (¹JCF ≈ 250-260 Hz, ²JCF ≈ 30-40 Hz) | - | -CF₂- |

Note: The chemical shifts are predicted based on data from structurally related fluoroalkyl pyrazinone and pyrazole derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Fragment | Description |

| ESI+ | [M+H]⁺ | C₆H₄F₅N₂O⁺ | Protonated molecule |

| ESI+ | [M+Na]⁺ | C₆H₃F₅N₂NaO⁺ | Sodium adduct |

| EI | M⁺• | C₆H₃F₅N₂O⁺• | Molecular ion |

| EI | [M-CF₃]⁺ | C₅H₃F₂N₂O⁺ | Loss of trifluoromethyl radical |

| EI | [M-C₂F₅]⁺ | C₄H₃N₂O⁺ | Loss of pentafluoroethyl radical |

| EI | [M-CO]⁺• | C₅H₃F₅N₂⁺• | Loss of carbon monoxide |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set a spectral width of -50 to -150 ppm.

-

Use an external reference standard like CFCl₃ (δ = 0 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Mass Spectrometry Protocol

-

Sample Preparation:

-

For ESI: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to 1-10 µg/mL with the mobile phase.

-

For EI: Introduce a solid sample via a direct insertion probe or a dissolved sample via a GC inlet.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

ESI-MS Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

EI-MS Acquisition:

-

Set the electron energy to 70 eV.

-

Acquire data over a mass range of m/z 30-400.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

HPLC Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Method Execution:

-

Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.

-

Inject the sample and run the gradient method as described in Table 3.

-

-

Data Analysis: Integrate the peak corresponding to this compound. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Visualizations

Caption: Workflow for the synthesis and analytical characterization of this compound.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of fluorinated pyrazinone compounds, a class of molecules with significant potential in medicinal chemistry and drug discovery. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. However, these same modifications can present unique challenges during purification. This document outlines effective strategies for obtaining high-purity fluorinated pyrazinone compounds.

Application Notes

Fluorinated pyrazinone compounds often exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogs. The high electronegativity and unique steric profile of fluorine can influence intermolecular interactions, affecting both crystallization and chromatographic separation. Therefore, purification strategies must be tailored to the specific properties of the target molecule.

Common purification techniques for fluorinated pyrazinone compounds include:

-

Column Chromatography: A fundamental technique for the separation of reaction mixtures. The choice of stationary and mobile phases is critical for achieving good resolution. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is particularly useful for purifying final compounds to a high degree of purity (>98%). Specialized fluorinated HPLC columns can provide enhanced selectivity for fluorinated molecules.

-

Crystallization: An effective method for obtaining highly pure solid compounds. The selection of an appropriate solvent or solvent system is crucial and often requires screening.

-

Liquid-Liquid Extraction: Primarily used as a preliminary purification step to remove major impurities based on differential solubility between two immiscible liquid phases.

The purity of the final compound should be rigorously assessed using a combination of analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.

Experimental Workflows

A general workflow for the purification of a crude fluorinated pyrazinone compound is depicted below.

Applications of 3-Pentafluoroethyl-1h-pyrazin-2-one in Biological Assays: Information Not Available

Following a comprehensive search for "3-Pentafluoroethyl-1h-pyrazin-2-one," it has been determined that there is no specific, publicly available scientific literature detailing its applications in biological assays, its mechanism of action, or any associated experimental protocols. The search results consistently provided information on different, albeit structurally related, classes of heterocyclic compounds, primarily pyrazole and pyrazoline derivatives.

These related compounds, such as pyrazole and its derivatives, have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various pyrazole derivatives have been synthesized and evaluated for their potential as inhibitors of signaling pathways like PI3K/Akt/ERK1/2 and as androgen receptor antagonists. However, this information is not directly applicable to the specific compound requested by the user.

The lack of available data on this compound prevents the creation of the detailed Application Notes and Protocols as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize for this particular molecule.

Therefore, it is not possible to fulfill the request for detailed application notes, protocols, and visualizations for this compound due to the absence of relevant scientific information in the public domain. Further research and publication on this specific compound would be required before such a document could be produced.

Application Notes and Protocols: 3-Pentafluoroethyl-1h-pyrazin-2-one as a Chemical Probe

Disclaimer: The following application notes and protocols are a hypothetical guide based on the chemical structure of 3-Pentafluoroethyl-1h-pyrazin-2-one and general principles of chemical probe development. As of the time of writing, there is limited publicly available information on the specific biological targets and applications of this compound as a chemical probe. The proposed target and experimental procedures are intended to serve as an illustrative example for researchers interested in exploring the potential of this and similar molecules.

Introduction

This compound is a fluorinated heterocyclic compound with potential as a chemical probe for studying biological systems. The presence of the electron-withdrawing pentafluoroethyl group and the pyrazinone core suggests that it may serve as a covalent or non-covalent inhibitor for specific classes of enzymes. This document outlines a hypothetical application of a chemical probe derived from this compound for the identification and characterization of a hypothetical serine hydrolase, herein named "Fluoro-Hydrolase 1" (FH1).

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will hypothesize that this compound selectively targets Fluoro-Hydrolase 1 (FH1), a serine hydrolase implicated in a pro-inflammatory signaling cascade. In this hypothetical pathway, FH1 is responsible for the cleavage and activation of a downstream signaling protein, "Signal Amplifier Protein" (SAP), which in turn promotes the nuclear translocation of a transcription factor, "Inflammatory Response Factor" (IRF), leading to the expression of inflammatory cytokines.

Design of a Chemical Probe

To utilize this compound as a chemical probe, it can be functionalized with a linker and a tag. Here, we propose two versions of the probe:

-

Affinity Probe (PFP-Biotin): For pull-down experiments and target identification.

-

Imaging Probe (PFP-Fluor): For cellular imaging and localization studies.

Quantitative Data

The following tables present hypothetical data from key experiments.

Table 1: In Vitro Inhibition of FH1 by PFP-Biotin

| Compound | IC50 (nM) |

| This compound | 150 |

| PFP-Biotin | 250 |

| Known FH1 Inhibitor | 50 |

Table 2: Cellular Thermal Shift Assay (CETSA) Data for FH1

| Treatment | Temperature (°C) for 50% Protein Aggregation | Thermal Shift (ΔT) |

| Vehicle (DMSO) | 52.5 | - |

| PFP-Biotin (10 µM) | 56.0 | +3.5°C |

Experimental Protocols

Protocol 1: In Vitro FH1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the probe against recombinant FH1.

Materials:

-

Recombinant human FH1

-

Fluorogenic substrate for FH1

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

This compound and PFP-Biotin

-

384-well black microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 5 µL of diluted compound to each well.

-

Add 10 µL of recombinant FH1 (final concentration 1 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).

-